molecular formula C10H9N3 B1290270 [3,3'-Bipyridin]-6-amine CAS No. 31970-30-6

[3,3'-Bipyridin]-6-amine

Cat. No.: B1290270
CAS No.: 31970-30-6
M. Wt: 171.2 g/mol
InChI Key: CYPQOKFUBWWAET-UHFFFAOYSA-N
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Description

[3,3'-Bipyridin]-6-amine (CAS: 31970-30-6) is a heteroaromatic compound consisting of two pyridine rings connected at the 3- and 3'-positions, with an amine group at the 6-position. Its molecular formula is C₁₀H₉N₃, and it has a molecular weight of 171.20 g/mol . For instance, derivatives of this compound have been explored as tyrosine kinase inhibitors for anticancer applications . The compound is typically stored at -20°C to -80°C in DMSO solutions (10 mM concentration) to maintain stability .

Properties

IUPAC Name

5-pyridin-3-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-4-3-9(7-13-10)8-2-1-5-12-6-8/h1-7H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPQOKFUBWWAET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20607439
Record name [3,3'-Bipyridin]-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31970-30-6
Record name [3,3'-Bipyridin]-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridin]-6-amine typically involves the coupling of pyridine derivatives. Common methods include:

Industrial Production Methods: Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions due to their efficiency and scalability. These methods include:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [3,3’-Bipyridin]-6-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal centers, forming complexes that can participate in various biochemical pathways. These interactions can lead to changes in the activity of the target molecules, resulting in the desired chemical or biological effects .

Comparison with Similar Compounds

Positional Isomers of Bipyridine Amines

Positional isomerism significantly alters physicochemical and functional properties. Key examples include:

Compound Name CAS Number Substituents/Isomerism Molecular Weight Key Properties/Applications References
[3,3'-Bipyridin]-6-amine 31970-30-6 Parent compound (3,3' linkage) 171.20 Research, pharmaceutical intermediates
[2,2'-Bipyridin]-6-amine - 2,2' linkage 171.20 Fluorescence probes for Zn²⁺ detection
[3,4'-Bipyridin]-6-amine 79739-33-6 3,4' linkage 171.20 Limited data; structural studies
[2,3'-Bipyridin]-6'-amine 31860-60-3 2,3' linkage 171.20 Hazardous (H315, H319, H335)

Key Findings :

  • The 2,2'-isomer demonstrates strong fluorescence properties when functionalized with electron-donating groups (e.g., methoxyphenyl, methylsulfanyl), enabling high-affinity Zn²⁺ sensing in biological systems .
  • The 3,3'-isomer exhibits greater steric flexibility, making it suitable for designing kinase inhibitors .
  • Positional isomers like the 3,4'- and 2,3'-derivatives show distinct hydrogen-bonding patterns and solubility profiles due to altered ring geometries .

Substituted Derivatives of this compound

Functionalization of the bipyridine scaffold modulates electronic and steric properties:

Compound Name CAS Number Substituents Molecular Weight Melting Point (°C) Applications References
2'-Methoxy-2-methylthis compound 835876-12-5 2'-methoxy, 2-methyl 215.25 151.2–151.9 Structural studies
5-(4-Methoxyphenyl)-4-(methylsulfanyl)-[2,2'-bipyridin]-6-amine - 4-(methylsulfanyl), 5-(4-methoxyphenyl) 335.42 (est.) - Zn²⁺ fluorescence probe
N,N-Dimethyl-[3,3'-bipyridin]-6-amine 882864-93-9 N,N-dimethyl 199.26 - Pharmaceutical intermediates

Key Findings :

  • Electron-donating groups (e.g., methoxy, methyl) enhance fluorescence quantum yield and metal-binding affinity. For example, the 2'-methoxy-2-methyl derivative has a sharp melting point (151.2–151.9°C ), suggesting high crystallinity .
  • Methylsulfanyl groups improve Zn²⁺ selectivity in fluorescence probes by facilitating charge transfer mechanisms .

Pharmaceutical Derivatives

Derivatives of this compound are prominent in drug discovery:

Compound Name (Derivative) CAS Number Modifications Target/Application References
5-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-4'-methoxy-6'-[(2S)-2-methylpiperazin-1-yl]this compound 1621519-26-3 Methoxy, piperazinyl, halogenated aryl Tyrosine kinase inhibitor (anticancer)

Key Findings :

  • The introduction of bulky substituents (e.g., dichlorofluorophenyl, piperazinyl) enhances target specificity and metabolic stability in kinase inhibitors .
  • Methoxy groups at the 4'-position improve solubility and pharmacokinetics .

Biological Activity

[3,3'-Bipyridin]-6-amine is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Its structure, characterized by two fused pyridine rings with an amine group, allows it to interact with various biological targets, influencing numerous biochemical pathways.

Chemical Structure

The compound's chemical structure can be represented as follows:

C10H9N(Bipyridin)\text{C}_{10}\text{H}_{9}\text{N}\quad (\text{Bipyridin})

This structure is significant for its reactivity and ability to form complexes with metal ions, which are crucial in biological systems.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. The amine group may enhance binding affinity to specific targets, facilitating its role in therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that derivatives of bipyridine can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic processes.

Anticancer Activity

Several studies have reported the anticancer potential of this compound. The compound has been shown to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. For instance, it can influence the expression of genes related to apoptosis and cell cycle regulation.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 10-50 µg/mL, indicating potent activity compared to standard antibiotics.
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound significantly reduced cell viability at concentrations above 25 µM. Mechanistic studies indicated that the compound activates caspase pathways leading to apoptosis.
Property Description
Molecular Weight159.19 g/mol
SolubilitySoluble in DMSO; poorly soluble in water
pKaApproximately 5.5
LogP1.2 (indicating moderate lipophilicity)

Dosage Effects

The effects of this compound vary significantly with dosage:

  • Low Doses (1-10 µM) : Minimal effects on cell viability; potential for cellular signaling modulation.
  • Moderate Doses (10-50 µM) : Observable effects on apoptosis and cellular metabolism.
  • High Doses (>50 µM) : Induction of significant cytotoxicity and apoptosis in cancer cells.

Metabolic Pathways

This compound is involved in various metabolic pathways:

  • Enzyme Interaction : It interacts with enzymes such as tyrosine-protein kinase, influencing signal transduction pathways.
  • Transport Mechanisms : The compound's efficacy is influenced by its transport across cellular membranes via specific transporters.

Subcellular Localization

The localization of this compound within cells affects its biological activity. It has been observed to accumulate in the nucleus and mitochondria, where it may exert its effects on gene expression and energy metabolism.

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